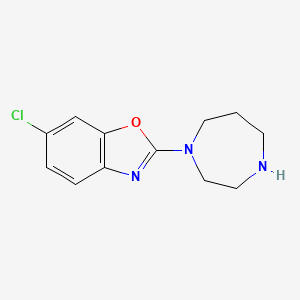

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Description

BenchChem offers high-quality 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYWZGNXQWELDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649190 | |

| Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035840-25-5 | |

| Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole molecular structure

Technical Whitepaper: 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Subtitle: Scaffold Analysis, Synthetic Optimization, and Therapeutic Potential in CNS Drug Discovery[1]

Executive Summary

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole (CAS: Available via catalog) represents a high-value "privileged structure" in medicinal chemistry.[1] It combines a lipophilic, metabolically robust benzoxazole core with a hydrophilic, basic 1,4-diazepane (homopiperazine) tail.[1] This specific molecular architecture effectively bridges the blood-brain barrier (BBB), making it a critical scaffold for developing ligands targeting aminergic G-Protein Coupled Receptors (GPCRs), specifically Histamine H3/H4 receptors and Serotonin (5-HT) subtypes.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing a self-validating synthetic protocol, physicochemical profiling, and its application as a lead structure in neuropharmacology.[1]

Structural Architecture & Pharmacophore Analysis

The molecule derives its potency from three distinct structural domains, each serving a specific pharmacological function.[1][2]

| Structural Domain | Chemical Moiety | Pharmacological Function |

| The Core | 1,3-Benzoxazole | Bioisostere: Mimics indole/benzimidazole cores found in endogenous neurotransmitters.[1] Provides planar pi-stacking interactions within the receptor binding pocket.[1] |

| The Modulator | 6-Chloro substituent | Metabolic Blockade: Prevents CYP450-mediated hydroxylation at the susceptible para-position relative to the nitrogen.[1] Increases lipophilicity (LogP) to enhance CNS penetration.[1] |

| The Warhead | 1,4-Diazepane | Ionic Anchor: The secondary amine (pKa ~9.[1]5) is protonated at physiological pH, forming a critical salt bridge with Aspartate residues (e.g., Asp3.[1]32) in aminergic GPCRs.[1] |

Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in the molecule.

Figure 1: Pharmacophore map detailing the functional contribution of each molecular segment to receptor binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole utilizes a Nucleophilic Aromatic Substitution (SNAr).[1] While conceptually simple, the presence of a diamine (diazepane) introduces a risk of dimerization (bis-substitution).[1] The following protocol includes critical process parameters (CPPs) to ensure mono-substitution.

Reaction Scheme

Reactants: 2,6-Dichlorobenzoxazole + 1,4-Diazepane (Homopiperazine).[1] Solvent: Acetonitrile (ACN) or DMF.[1] Base: N,N-Diisopropylethylamine (DIPEA).[1]

Step-by-Step Protocol

-

Preparation (Stoichiometry Control):

-

Dissolve 1,4-Diazepane (3.0 equivalents) in anhydrous Acetonitrile (10 mL/g).

-

Rationale: The large excess of diazepane is the critical control point.[1] It statistically ensures the benzoxazole reacts with a free diazepane molecule rather than an already-substituted product, preventing dimer formation.[1]

-

-

Addition:

-

Add DIPEA (1.2 equivalents) to the diazepane solution.[1]

-

Cool the solution to 0°C.

-

Add 2,6-Dichlorobenzoxazole (1.0 equivalent) dropwise over 30 minutes.[1]

-

Rationale: The C-2 chlorine is highly labile due to the electron-withdrawing nature of the oxazole ring.[1] Low temperature prevents uncontrolled exotherms.[1]

-

-

Reaction & Monitoring:

-

Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Validation: Monitor via TLC (System: DCM/MeOH 9:1). The product will be more polar (lower Rf) than the starting material but less polar than the diazepane.[1]

-

-

Workup (The "Acid-Base" Purification):

-

Evaporate solvent.[1]

-

Dissolve residue in DCM.

-

Wash 1: Water (removes salts).[1]

-

Wash 2: Citric Acid (10% aq).[1] Crucial Step: The product (basic amine) moves into the aqueous acid layer.[1] Neutral impurities remain in DCM.

-

Separate layers.[1] Basify the aqueous layer with NaOH (pH > 12).[1]

-

Extract the now-free base product back into DCM.[1]

-

-

Isolation:

Synthetic Workflow Diagram

Figure 2: Process flow for the SNAr synthesis, highlighting the acid-base purification strategy.

Physicochemical Profile (ADME Prediction)

For researchers assessing this molecule for in vivo studies, the following physicochemical data is essential.

| Property | Value (Approx.) | Implication for Drug Discovery |

| Molecular Weight | 251.71 g/mol | Ideal for CNS penetration (Rule of 5 compliant).[1] |

| cLogP | 2.4 – 2.8 | Optimal lipophilicity for BBB permeability.[1] |

| pKa (Basic N) | 9.2 – 9.6 | Predominantly ionized at pH 7.4; good solubility in acidic media.[1] |

| TPSA | ~45 Ų | Well below the 90 Ų threshold for brain penetration.[1] |

| Solubility | High (in acidic pH) | Formulate as HCl or Tartrate salt for aqueous dosing.[1] |

Therapeutic Applications & Mechanism

This molecule is rarely a final drug but serves as a potent lead scaffold for several CNS indications.[1]

A. Histamine H3 Receptor Antagonism

The H3 receptor is a presynaptic autoreceptor in the CNS.[1][3][4] Antagonists (inverse agonists) increase the release of histamine, acetylcholine, and norepinephrine.[1]

-

Mechanism: The benzoxazole core binds to the hydrophobic pocket formed by transmembrane helices (TM) 3, 5, and 6.[1] The diazepane nitrogen forms a salt bridge with Asp3.32 in TM3.[1]

-

Indication: Narcolepsy, ADHD, Cognitive deficits (Alzheimer’s).[1][3]

B. Multi-Target Antipsychotics

Derivatives of this structure have shown affinity for Dopamine D2 and Serotonin 5-HT2A receptors.[1][5] The "homopiperazine" (diazepane) ring often confers a slightly different selectivity profile compared to standard piperazines, potentially reducing extrapyramidal side effects.[1]

References

-

Santa Cruz Biotechnology. 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Product Sheet. Catalog sc-278434.[1] Link[1]

-

Temiz-Arpaci, O., et al. (2013). "Synthesis and different biological activities of novel benzoxazoles."[1][6] Acta Biologica Hungarica, 64(2), 249-261.[1][6] (Demonstrates the antimicrobial and general bioactivity of the 2-substituted benzoxazole scaffold). Link

-

Vaccaro, W. D., et al. (2006). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[1][7] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.[1][7] (Establishes the SAR for basic amine-linked heterocycles in H3 antagonism). Link

-

Song, J., et al. (2015). "Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics."[1] Bioorganic & Medicinal Chemistry Letters, 25(22), 5177-5181.[1] (Validates the benzoxazole-diamine pharmacophore for CNS targets). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and different biological activities of novel benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Homopiperazine Bridge: Pharmacological Profiling of 1,4-Diazepane Heterocycles

Executive Summary: Beyond the Piperazine Constraint

In medicinal chemistry, the piperazine ring is ubiquitous—a reliable, rigid linker that defines a specific vector angle between two pharmacophores. However, "reliability" often breeds "redundancy." The 1,4-diazepane (or homopiperazine) scaffold offers a critical alternative. By expanding the ring size to seven members, we introduce a unique degree of conformational flexibility that allows the molecule to adopt a "U-shaped" bioactive conformation, often inaccessible to its 6-membered homologues.

This guide details the pharmacological profiling of 1,4-diazepane-containing heterocycles, moving from synthetic accessibility to the critical ADME/Tox challenges—specifically hERG liability—that plague this basic amine scaffold.

Structural Biology & Conformational Analysis

The primary value proposition of the 1,4-diazepane ring is its ability to break the linearity of piperazine. While piperazine prefers a chair conformation with substituents in equatorial positions (roughly 180° vector), 1,4-diazepane exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

Comparative Physicochemical Profile[1][2]

| Feature | Piperazine (6-membered) | 1,4-Diazepane (7-membered) | Impact on Drug Design |

| Conformation | Rigid Chair | Flexible Twist-Chair/Boat | Allows induced fit into cryptic pockets. |

| Vector Angle | ~180° (Linear) | Variable (~90° - 120°) | Enables "U-shape" binding modes (e.g., Orexin). |

| Basicity (pKa) | ~9.8 (N1), ~5.4 (N4) | ~9.9 (N1), ~6.5 (N4) | Higher secondary pKa increases hERG risk. |

| Lipophilicity | Lower LogP | Higher LogP (+1 CH2) | Increased BBB penetration potential; higher metabolic liability. |

Case Study: The Suvorexant Conformation

The most authoritative example of 1,4-diazepane utility is Suvorexant (Belsomra) , a dual orexin receptor antagonist (DORA). Crystallographic data reveals that the 1,4-diazepane ring does not act merely as a spacer. Instead, it facilitates a specific intramolecular hydrogen bond and hydrophobic collapse that forces the molecule into a compact "U-shape." This conformation is critical for fitting into the deep, lipophilic cleft of the OX1 and OX2 receptors [1].

Synthetic Protocols: Constructing the Core

Reliable access to the scaffold is the first hurdle. While commercial supplies exist, custom substitution patterns require robust synthesis.

Protocol A: Reductive Amination / Cyclization (The "Standard" Route)

This method is preferred for generating chiral 1,4-diazepanes starting from amino acids.

Materials:

-

N-Boc-1,3-diaminopropane derivatives

-

Alpha-halo ketones or 1,2-dicarbonyls

-

Reducing agent: NaBH(OAc)3 (Sodium triacetoxyborohydride)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the diamine (1.0 eq) and the carbonyl component (1.0 eq) in DCE (Dichloroethane). Add MgSO4 to sequester water. Stir at RT for 2 hours.

-

Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. The mild nature of this reductant prevents over-reduction.

-

Cyclization: If using a linear precursor with leaving groups (e.g., a di-tosylate), heat the intermediate in MeCN with K2CO3 (3.0 eq) at 80°C for 12 hours.

-

Deprotection: Treat the N-Boc protected diazepane with 4M HCl in Dioxane. Critical Step: Ensure anhydrous conditions to prevent ring opening if sensitive functional groups are present.

-

Isolation: Basify to pH 10 with NaOH. Extract with DCM. The diazepane is highly polar; multiple extractions are required.

Visualization: Synthetic Decision Tree

Figure 1: Decision matrix for selecting the synthetic route based on stereochemical requirements.

ADME Profiling: The hERG Liability

The "Achilles' heel" of the 1,4-diazepane scaffold is its high basicity (pKa ~9-10). At physiological pH, the nitrogen atoms are protonated, mimicking the potassium ion (

Mitigation Strategy: The "Basicity Tuning" Protocol

To retain potency while reducing hERG affinity, you must lower the pKa of the diazepane nitrogens without destroying the binding interaction.

Experimental Workflow:

-

Baseline Measurement: Measure pKa of the parent diazepane using potentiometric titration.

-

hERG Patch Clamp Assay: Run an automated patch clamp (e.g., QPatch) at 1µM and 10µM.

-

Structural Modification:

-

Tactic 1: Acylation (Amide formation). Converts the basic amine to a neutral amide. (Note: This rigidifies the ring).

-

Tactic 2: Fluorination. Introduce a

group or a gem-difluoro group adjacent to the amine. The inductive electron withdrawal lowers the pKa of the amine by 2-3 units [2].

-

-

Re-Screening: Confirm pKa drop (< 7.5 is ideal) and re-test hERG IC50.

Visualization: hERG Optimization Loop

Figure 2: Iterative optimization cycle for mitigating hERG liability in basic amine scaffolds.

Metabolic Stability (CYP3A4)

The 1,4-diazepane ring is prone to oxidative metabolism, primarily at the carbon alpha to the nitrogen atoms.

Mechanism: CYP450 enzymes (specifically 3A4) abstract a hydrogen atom from the

Stabilization Protocol:

-

Deuteration: Replace

-hydrogens with Deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down the rate-determining step of C-H bond breakage. -

Gem-dimethylation: Introduce a gem-dimethyl group at the C2 or C7 position. This sterically blocks the approach of the Heme-Iron center of CYP3A4.

References

-

The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts Source: ACS Pharmacology & Translational Science URL:[Link]

-

Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

-

Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Source: The Journal of Organic Chemistry (ACS) URL:[Link]

-

Homopiperazine (Hexahydro-1,4-diazepine) Source: MDPI Molbank URL:[Link]

Sources

Leveraging the 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Scaffold for Advanced Proteomics Research

An In-Depth Technical Guide for Researchers

Abstract

The intersection of chemistry and biology has armed researchers with powerful small molecules to interrogate complex biological systems. This guide focuses on the strategic application of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole , a compound built upon a foundation of medicinally significant scaffolds. While direct literature on this specific molecule's proteomics applications is emerging, its structural components—the benzoxazole core and the diazepane ring—are well-established "privileged structures" known to interact with a wide array of biological targets.[1][2] As Senior Application Scientists, our goal is to move beyond mere description and provide a forward-looking, practical framework for how this compound can be leveraged as a versatile tool in chemical proteomics for target identification, validation, and drug discovery. This guide details the scientific rationale, presents robust, field-proven experimental workflows, and offers insights into data interpretation, empowering researchers to unlock the full potential of this promising chemical scaffold.

The Scientific Foundation: A Scaffold of Potential

The predictive power of a chemical probe often lies in its constituent parts. The 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole molecule combines two potent heterocyclic systems, suggesting a high potential for specific and functionally relevant protein interactions.

-

The Benzoxazole Core: Benzoxazole is an aromatic heterocyclic compound recognized as a cornerstone in medicinal chemistry. Its rigid, planar structure and ability to participate in π-stacking and hydrogen bonding interactions allow it to function as a structural isostere of natural nucleic bases, facilitating interactions with the biopolymers of living systems.[1] This core is found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, indicating its capacity to bind to a diverse range of protein targets.[3][4][5]

-

The 1,4-Diazepane Moiety: The seven-membered diazepane ring is another privileged structure, most famously associated with the benzodiazepine class of drugs that act on the central nervous system.[6][7] These molecules are known positive allosteric modulators of the GABA-A receptor, demonstrating the ring's ability to induce specific conformational changes in complex protein channels.[8] Its inclusion in the scaffold provides conformational flexibility and additional points for hydrogen bonding, increasing the potential for high-affinity interactions with protein binding pockets.

The combination of these two moieties in a single, synthetically accessible molecule creates a compelling starting point for proteomics exploration.

Caption: Chemical structure of the core compound.

Strategic Application in Proteomics: From Scaffold to Probe

The primary value of this molecule in proteomics lies in its use as a chemical probe to identify and validate protein targets. Its inherent structure suggests it acts as a reversible, non-covalent binder . This mode of action is ideal for unbiased target discovery workflows where the goal is to identify specific protein partners without the potential off-target reactivity associated with covalent inhibitors.[9] The following sections outline two powerful, orthogonal proteomics workflows that leverage this scaffold.

Workflow 1: Target Deconvolution via Affinity Purification-Mass Spectrometry (AP-MS)

The most direct way to answer the question "What does my compound bind to?" is through affinity purification. This requires chemically modifying the core scaffold to include an affinity handle (e.g., biotin) and a linker, transforming it from a simple compound into a "bait" molecule for fishing out its binding partners from a complex cellular lysate.

Causality Behind the Experimental Design: The success of AP-MS hinges on the principle of specific enrichment. The biotin tag allows for highly specific and high-affinity capture onto streptavidin-coated beads. The crucial step is the series of washes, which are optimized to remove the vast excess of non-specifically interacting proteins while preserving the lower-abundance, high-affinity true targets. The final elution step releases these captured proteins for identification by mass spectrometry.

-

Prerequisite: Synthesis of an analogue of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole featuring a linker (e.g., polyethylene glycol) terminating in a biotin moiety. A control "bead-only" or "scrambled probe" experiment is mandatory for differentiating specific binders.

-

Cell Culture and Lysis:

-

Culture human cells (e.g., HEK293T, HeLa) to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Incubate 1-2 mg of cleared cell lysate with 10-20 µL of streptavidin-coated magnetic beads pre-incubated with the biotinylated probe (final concentration ~1-10 µM).

-

As a negative control, incubate a separate aliquot of lysate with beads pre-incubated with free biotin or a structurally similar but inactive compound.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Place the tubes on a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. The stringency and number of washes are critical and may require optimization to minimize non-specific binding.

-

-

Elution and Sample Preparation for MS:

-

Elute bound proteins by boiling the beads in 50 µL of 1X SDS-PAGE loading buffer for 10 minutes.

-

Separate the eluate on a short SDS-PAGE gel (in-gel digestion) or proceed with on-bead digestion using trypsin.

-

Process the resulting peptides for LC-MS/MS analysis (e.g., desalting with C18 StageTips).

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptides on a high-resolution Orbitrap mass spectrometer.

-

Identify and quantify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

-

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Workflow 2: Cellular Target Engagement via Thermal Proteome Profiling (TPP)

TPP is a powerful in-situ method to confirm that a compound binds its target within the complex and competitive environment of a living cell. It operates on the principle of ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.

Causality Behind the Experimental Design: This method's elegance lies in its label-free nature; it uses the unmodified parent compound. By heating cell lysates treated with the compound to various temperatures, one can observe shifts in protein solubility. Unbound proteins denature and precipitate at lower temperatures, while the stabilized, ligand-bound target remains soluble at higher temperatures. This change in the melting curve (Tm) is a direct and quantifiable indicator of target engagement.

-

Cell Treatment:

-

Treat intact cultured cells with the 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into several PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles (e.g., 3x using liquid nitrogen).

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Sample Preparation and MS Analysis:

-

Prepare the soluble fractions for proteomic analysis using a standard digestion protocol (e.g., filter-aided sample preparation or S-Trap).

-

Label peptides with tandem mass tags (TMT) for multiplexed quantification, which is highly recommended for TPP to reduce variability.

-

Analyze the labeled peptides by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the relative abundance of each protein at each temperature point for both the vehicle and compound-treated samples.

-

Fit the data to a sigmoidal melting curve to determine the melting temperature (Tm) for each protein.

-

Identify proteins with a significant positive shift in Tm in the compound-treated sample compared to the vehicle control. These are the direct cellular targets.

-

Caption: Workflow for Thermal Proteome Profiling (TPP).

Quantitative Data Analysis and Interpretation

The output of these proteomics experiments is a large dataset that requires careful statistical analysis to confidently identify true targets.

For the AP-MS workflow, data is typically visualized using a volcano plot, plotting the log2 fold-change of protein abundance (Probe vs. Control) against the -log10 p-value. Proteins that are significantly enriched (high fold-change and low p-value) are considered high-confidence interactors.

Table 1: Representative Hypothetical Data from an AP-MS Experiment

| Protein ID | Gene Name | Log2 (Fold Change) | -Log10 (p-value) | Description |

| P04637 | SRC | 4.5 | 5.2 | Proto-oncogene tyrosine-protein kinase Src |

| P27361 | FYN | 4.1 | 4.8 | Tyrosine-protein kinase Fyn |

| Q13153 | TEC | 3.8 | 4.5 | Tyrosine-protein kinase Tec |

| P42345 | BTK | 3.5 | 4.1 | Tyrosine-protein kinase BTK |

| P08069 | LCK | 2.1 | 2.5 | Tyrosine-protein kinase Lck |

| P07333 | GAPDH | 0.1 | 0.2 | Known non-specific binder |

This table illustrates the type of quantitative output expected. Proteins with high fold-change and statistical significance are prioritized as primary candidates for follow-up validation.

For the TPP workflow, the key output is the change in melting temperature (ΔTm). A statistically significant positive ΔTm provides strong evidence of direct physical engagement between the compound and the protein in a cellular context.

Future Directions: Evolving the Scaffold

The identification of initial binding partners for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is not the endpoint but rather the beginning of a deeper investigation.

-

Structure-Activity Relationship (SAR): Once a high-confidence target is identified (e.g., a specific kinase), a medicinal chemistry campaign can be initiated. By synthesizing and testing analogues of the core scaffold, researchers can define the specific chemical features required for binding affinity and selectivity.

-

Development of Covalent Probes: If the identified target has a suitably positioned nucleophilic residue (e.g., a cysteine) near the binding site, the scaffold can be modified to include a reactive electrophile ("warhead").[10][11] This transforms the reversible binder into a covalent inhibitor, which can offer advantages in potency and duration of action, making it a powerful tool for target validation and a potential therapeutic lead.[12]

-

Fragment-Based Drug Discovery (FBDD): The core scaffold can be considered a high-value "fragment." If it demonstrates binding to a protein of interest, even with modest affinity, it can serve as a starting point for growing or linking fragments to achieve drug-like potency.

Conclusion

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole represents a compelling chemical scaffold for modern proteomics research. Its foundation in privileged medicinal chemistry structures suggests a high likelihood of interacting with biologically relevant protein targets. By employing robust, unbiased proteomics workflows such as Affinity Purification-Mass Spectrometry and Thermal Proteome Profiling, researchers can systematically deconvolve its protein interaction landscape. This guide provides the strategic and methodological framework to transform this molecule from a catalog compound into a validated chemical probe, accelerating the exploration of protein function and the discovery of novel therapeutic targets.

References

-

Hilaris Publisher. (2020). Chemical Significance of 1,3-Benzoxazole Derivatives. Available at: [Link]

-

IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available at: [Link]

-

National Institutes of Health. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Available at: [Link]

-

MDPI. (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]

-

Semantic Scholar. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[3][10]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Available at: [Link]

-

eLife. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Available at: [Link]

-

National Institutes of Health. (2024). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. Available at: [Link]

-

National Institutes of Health. (2024). New Imidazodiazepine Analogue... Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice.... Available at: [Link]

-

MDPI. (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists... Available at: [Link]

-

National Institutes of Health. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Available at: [Link]

-

ACS Publications. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Available at: [Link]

-

ResearchGate. (2010). (PDF) Synthesis Of Some Novel C3 Substituted New Diazo-[3][10]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Available at: [Link]

-

National Institutes of Health. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

-

National Institutes of Health. (2015). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Available at: [Link]

-

National Institutes of Health. (2023). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Available at: [Link]

-

Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Available at: [Link]

-

mediaTUM. (2019). Identifying small molecule probes for kinases by chemical proteomics. Available at: [Link]

-

ResearchGate. (2025). (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Available at: [Link]

-

ResearchGate. Synthetic scheme of target benzoxazole derivatives 6–25. Available at: [Link]

-

ACS Publications. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Available at: [Link]

-

National Institutes of Health. (2017). Classics in Chemical Neuroscience: Diazepam (Valium). Available at: [Link]

-

SGC-Frankfurt. (2023). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Available at: [Link]

-

National Institutes of Health. (2013). The 1,4-benzodiazepine Ro5-4864 (4-chlorodiazepam) suppresses multiple pro-inflammatory mast cell effector functions. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

-

ResearchGate. (2025). Efficient synthesis of novel 1, 2, 3-triazole-based diazepam derivatives by click CuAAC reaction.... Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis Protocol for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole: An Application Note for Medicinal Chemistry and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1]. The incorporation of a 1,4-diazepane moiety can further enhance the pharmacological profile of a molecule by introducing a flexible, basic nitrogenous group that can participate in crucial receptor-ligand interactions. This application note provides a detailed, two-step synthetic protocol for the preparation of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole, a novel compound with potential applications in drug discovery and development.

The synthetic strategy hinges on the initial preparation of the key intermediate, 2,6-dichlorobenzoxazole, followed by a nucleophilic aromatic substitution (SNAr) reaction with 1,4-diazepane. This document provides in-depth procedural details, mechanistic insights, and guidance on the purification and characterization of the target compound.

Synthetic Strategy Overview

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is accomplished via a two-step sequence. The first step involves the synthesis of the key intermediate, 2,6-dichlorobenzoxazole. Two reliable methods for this transformation are presented, starting from either 6-chloro-2-mercaptobenzoxazole or benzoxazolone. The second step is the nucleophilic aromatic substitution of 2,6-dichlorobenzoxazole with 1,4-diazepane to yield the final product.

Caption: Overall synthetic workflow for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.

Part 1: Synthesis of 2,6-Dichlorobenzoxazole Intermediate

The 2,6-dichlorobenzoxazole intermediate is a crucial building block for the final product. Two effective methods for its synthesis are detailed below.

Method A: From 6-Chloro-2-mercaptobenzoxazole

This method involves the chlorination of 6-chloro-2-mercaptobenzoxazole using trichloromethyl chloroformate (triphosgene) as a safer alternative to phosgene gas[2].

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Chloro-2-mercaptobenzoxazole | ≥98% | Commercially available |

| Trichloromethyl chloroformate | ≥98% | Commercially available |

| Toluene | Anhydrous | Commercially available |

| Dimethylformamide (DMF) | Anhydrous | Commercially available |

Experimental Protocol:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser, add 6-chloro-2-mercaptobenzoxazole (50 g), toluene (150 mL), and dimethylformamide (1 g)[3].

-

Stir the mixture and heat to 60 °C.

-

Slowly add trichloromethyl chloroformate dropwise over a period of 4-8 hours, maintaining the temperature at 60 °C[3].

-

After the addition is complete, raise the temperature to 80 °C and continue the reaction for 3 hours[3].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting toluene solution of 2,6-dichlorobenzoxazole can be used directly in the next step or purified by vacuum distillation.

Method B: From Benzoxazolone

This method utilizes the reaction of benzoxazolone with phosphorus oxychloride and a chlorinating agent[3].

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Benzoxazolone | ≥98% | Commercially available |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially available |

| Chlorine gas (Cl₂) | ≥99.5% | Commercially available |

| Pyridine | Anhydrous | Commercially available |

Experimental Protocol:

-

In a reactor equipped with a stirrer and a tail gas absorption system, add benzoxazolone (27.0 g, 0.20 mol) and phosphorus oxychloride (245.3 g, 1.6 mol)[4].

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to approximately 0 °C.

-

Introduce chlorine gas at a flow rate of about 20.0 g per hour for approximately 3 hours (total 0.21 mol)[4]. Monitor the reaction to ensure the consumption of benzoxazolone.

-

Heat the reaction solution to about 100 °C.

-

Add pyridine (19.0 g, 0.24 mol) dropwise over 30 minutes[4].

-

After the addition, heat the mixture to reflux and maintain for about 10 hours, monitoring for the disappearance of the 6-chlorobenzoxazolone intermediate[4].

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation at atmospheric pressure.

-

Purify the crude 2,6-dichlorobenzoxazole by vacuum distillation[4].

Part 2: Synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

This final step involves a nucleophilic aromatic substitution (SNAr) reaction where the more reactive chlorine atom at the 2-position of the benzoxazole ring is displaced by the secondary amine of 1,4-diazepane.

Caption: Proposed mechanism for the SNAr reaction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,6-Dichlorobenzoxazole | As prepared in Part 1 | - |

| 1,4-Diazepane | ≥98% | Commercially available |

| Triethylamine (TEA) | ≥99% | Commercially available |

| Acetonitrile (ACN) | Anhydrous | Commercially available |

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve 2,6-dichlorobenzoxazole (1 equivalent) in anhydrous acetonitrile.

-

Add 1,4-diazepane (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude product can be purified by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is recommended.

Characterization:

The structure of the purified 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzoxazole ring, and aliphatic protons of the diazepane ring. |

| ¹³C NMR | Aromatic and aliphatic carbons corresponding to the structure. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄ClN₃O, MW: 251.71 g/mol )[1]. |

| IR Spec. | Characteristic peaks for C-Cl, C-N, C=N, and aromatic C-H bonds. |

Safety Precautions

Phosphorus Oxychloride:

-

Hazards: Highly corrosive, reacts violently with water, and is toxic if inhaled or in contact with skin[5].

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5].

-

Storage: Store in a cool, dry place away from water and incompatible materials[6].

1,4-Diazepane:

-

Hazards: May cause skin and eye irritation.

-

Handling: Handle in a well-ventilated area and wear appropriate PPE.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. By following the outlined procedures, researchers in medicinal chemistry and drug development can efficiently prepare this novel compound for further investigation. The provided mechanistic insights and safety information will aid in the successful and safe execution of this synthesis.

References

- CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google P

- CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google P

-

Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap. (URL: [Link])

- US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google P

-

Synthesis of 2,6-dichlorobenzoxazole - PrepChem.com. (URL: [Link])

- US4517370A - Process for preparing 2-chlorobenzoxazoles - Google P

-

Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. (URL: [Link])

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (URL: [Link])

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (URL: [Link])

-

Directed nucleophilic aromatic substitution reaction - RSC Publishing. (URL: [Link])

- US3520878A - Preparation of diazepam - Google P

-

Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts - ChemRxiv. (URL: [Link])

-

Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC - NIH. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

-

Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC - PubMed Central. (URL: [Link])

Sources

- 1. 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | 1035840-25-5 | Benchchem [benchchem.com]

- 2. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]

- 4. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

Application Notes and Protocols for the Analytical Characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Introduction

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom and a diazepane ring.[1] Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific substitutions on the benzoxazole scaffold, in this case, a chlorine at the 6-position and a diazepan-1-yl group at the 2-position, are crucial for its biological activity and overall properties.[1] Given the importance of nitrogen-containing heterocycles in drug discovery and development, a robust and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole for research and potential pharmaceutical applications.[5][6][7][8][9]

This document provides a detailed guide with step-by-step protocols for the analytical characterization of this compound. The methodologies described herein are designed to provide a comprehensive profile of the molecule, confirming its structure, determining its purity, and identifying any potential impurities. These methods are essential for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Molecular Structure and Properties

-

Molecular Formula: C₁₂H₁₄ClN₃O[1]

-

Molecular Weight: 251.71 g/mol [1]

-

Core Structure: A benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring.[1]

-

Key Substituents:

The diazepane ring, a seven-membered non-aromatic heterocycle, introduces conformational flexibility to the molecule.[1]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. The following diagram illustrates the recommended analytical workflow, ensuring a thorough evaluation of the compound's identity, structure, and purity.

Caption: A comprehensive analytical workflow for the characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique in the pharmaceutical industry for determining the purity of drug substances and identifying impurities.[10][11][12] A validated HPLC method provides reliable and reproducible results, which are crucial for quality control and regulatory compliance.[13]

Protocol: Reversed-Phase HPLC Method

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. Method development and validation are essential to ensure its suitability for a specific sample and intended use.[10][11]

Rationale: Reversed-phase chromatography is selected due to the moderately polar nature of the target compound. A C18 column provides excellent retention and separation of a wide range of organic molecules. The mobile phase composition is chosen to achieve optimal resolution and peak shape. UV detection is appropriate as the benzoxazole core contains a chromophore that absorbs in the UV region.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 280 nm |

| Sample Preparation | 1 mg/mL in Methanol |

Procedure:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

-

Sample Injection: Inject the prepared sample solution.

-

Data Acquisition: Record the chromatogram for a total run time of 30 minutes to ensure the elution of any late-eluting impurities.

-

Data Analysis: Integrate all peaks in the chromatogram. The purity of the main peak is calculated as the percentage of the total peak area.

System Suitability:

-

Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

-

Theoretical Plates: The column should exhibit a high number of theoretical plates (typically >2000) for the analyte peak.

-

Reproducibility: Multiple injections of the same standard solution should show a relative standard deviation (RSD) of <2% for the peak area and retention time.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential tool for determining the molecular weight of a compound, providing strong evidence for its identity.[3] For halogenated compounds, the isotopic pattern of the halogen atoms provides a characteristic signature in the mass spectrum.[14][15][16]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Rationale: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak. The presence of nitrogen atoms in the diazepane ring makes the molecule susceptible to protonation, resulting in a prominent [M+H]⁺ ion.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | m/z 100 - 500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Sample Infusion | 10 µL/min (Sample in Methanol) |

Expected Results:

The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic isotopic cluster.[16]

-

[M+H]⁺ for C₁₂H₁₅³⁵ClN₃O⁺: m/z 252.09

-

[M+H]⁺ for C₁₂H₁₅³⁷ClN₃O⁺: m/z 254.09

The ratio of the intensities of these two peaks should be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[18][19] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale: A combination of ¹H and ¹³C NMR, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), will allow for the complete assignment of all proton and carbon signals, confirming the connectivity and overall structure of the molecule. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.[20]

| Parameter | Setting |

| Spectrometer | 400 MHz or higher |

| Solvent | CDCl₃ or DMSO-d₆ |

| Concentration | 5-10 mg/mL |

| ¹H NMR Parameters | |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 2 s |

| ¹³C NMR Parameters | |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2 s |

Expected ¹H NMR Spectral Features: [18]

-

Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzoxazole ring system. The splitting patterns will depend on the substitution and coupling between adjacent protons.

-

Diazepane Protons: A series of complex multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) due to the protons of the diazepane ring.

-

N-H Proton: A potentially broad signal corresponding to the secondary amine in the diazepane ring, which may exchange with deuterium in the presence of D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Benzoxazole C2 Carbon: A characteristic downfield signal for the carbon atom at the 2-position of the benzoxazole ring, bonded to two heteroatoms.

-

Diazepane Carbons: Signals in the aliphatic region (δ 30-60 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a simple and fast method that requires minimal sample preparation. The resulting spectrum will show characteristic absorption bands for the functional groups present in 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.

| Parameter | Setting |

| Technique | Attenuated Total Reflectance (ATR) |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 32 |

Expected Characteristic Absorption Bands: [20]

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the secondary amine in the diazepane ring.

-

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ characteristic of the benzoxazole ring.[20]

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: An absorption band in the 600-800 cm⁻¹ region.[22]

Elemental Analysis for Elemental Composition Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula and is a fundamental measure of purity.

Protocol: CHN Analysis

Rationale: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values calculated from the molecular formula.

Theoretical Values for C₁₂H₁₄ClN₃O:

-

Carbon (C): 57.26%

-

Hydrogen (H): 5.61%

-

Nitrogen (N): 16.69%

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Summary of Analytical Data

The following table summarizes the expected analytical data for the comprehensive characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.

| Analytical Technique | Parameter | Expected Result |

| HPLC | Purity | >98% (area percent) |

| MS (ESI+) | [M+H]⁺ | m/z 252.09, 254.09 (approx. 3:1 ratio) |

| ¹H NMR | Chemical Shifts (δ) | Aromatic, aliphatic, and N-H protons consistent with the structure |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic and aliphatic carbons consistent with the structure |

| FTIR | Wavenumber (cm⁻¹) | Characteristic bands for N-H, C=N, C-O, and C-Cl functional groups |

| Elemental Analysis | % Composition | C, H, N values within ±0.4% of theoretical |

Conclusion

The application of this comprehensive suite of analytical techniques provides a robust and reliable characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. The orthogonal nature of these methods, where each technique provides a different piece of structural or purity information, ensures a high degree of confidence in the identity and quality of the compound. Adherence to these protocols will enable researchers and drug development professionals to generate high-quality, reproducible data that is essential for advancing their scientific endeavors.

References

-

Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved from [Link]

- Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (n.d.). Jetir.Org. Retrieved from [Link]

- NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICR. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved from [Link]

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

Diazepam. (n.d.). PubChem. Retrieved from [Link]

-

A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC - NIH. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of new 1,2-diazepine derivative. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved from [Link]

-

An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs. Retrieved from [Link]

-

Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. (2017). RSC Publishing. Retrieved from [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]

- Preparation of diazepam. (n.d.). Google Patents.

-

Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis and properties of benzoxazole-terminated mesogenic compounds containing tolane with high birefringence and large dielectric anisotropy. (2021). ResearchGate. Retrieved from [Link]

-

Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. Retrieved from [Link]

-

HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager. Retrieved from [Link]

-

5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

-

Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. Retrieved from [Link]

- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase ?¢ ? ? ? ? ?? 2 inhibitors. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. Retrieved from [Link]

-

HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

-

Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystal lization Induced Regioisomerization. (2025). ResearchGate. Retrieved from [Link]

- 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine.

-

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). MDPI. Retrieved from [Link]

-

SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. (2017). European Patent Office. Retrieved from [Link]

- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jetir.org [jetir.org]

- 4. jocpr.com [jocpr.com]

- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. njlabs.com [njlabs.com]

- 11. asianjpr.com [asianjpr.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. pharmtech.com [pharmtech.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. spectroscopyonline.com [spectroscopyonline.com]

Application Notes & Protocols: A Framework for Evaluating Novel Compounds in Kinase Assays Featuring 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] This has made the discovery of novel kinase inhibitors a cornerstone of modern drug development. This guide presents a comprehensive framework for the initial characterization of novel small molecules as potential kinase inhibitors. We will use the compound 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole , a molecule incorporating biologically relevant benzoxazole and diazepine scaffolds, as a case study to outline the necessary experimental protocols and data analysis workflows.[3][4] The objective is not to present pre-existing data, but to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing any new compound's kinase inhibitory potential, from primary screening to initial mechanism of action studies.

Part 1: Foundational Principles of Kinase Inhibitor Characterization

The journey of a novel compound from synthesis to a potential therapeutic lead begins with rigorous in vitro characterization. The primary goal is to determine if the compound can inhibit the activity of a target kinase and, if so, with what potency and mechanism.

The Rationale of Assay Selection

Choosing the right assay technology is fundamental to generating reliable data. The ideal assay for primary screening should be robust, sensitive, scalable for high-throughput screening (HTS), and broadly applicable to a wide range of kinases.

-

Luminescence-Based ATP Depletion Assays: These assays, such as the Kinase-Glo® platform, are among the most widely used methods for primary screening.[5][6][7] The principle is straightforward: kinases consume ATP to phosphorylate their substrates.[6] After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[5][6] Therefore, a potent inhibitor will prevent ATP consumption, resulting in a bright luminescent signal, whereas an uninhibited kinase will deplete ATP, leading to a low signal.[8]

-

Homogeneous Time-Resolved Fluorescence (HTRF®): This technology detects the phosphorylated product directly.[9][10] A kinase substrate (often a biotinylated peptide) is phosphorylated by the kinase. The detection reagents include a europium-labeled anti-phospho-antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor into close proximity, which generates a specific FRET signal.[9][11]

-

Fluorescence Polarization (FP): FP assays measure the binding of a fluorescent tracer to a larger molecule, such as an antibody that recognizes either the phosphorylated or unphosphorylated substrate.[12][13][14] The principle relies on the fact that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a larger molecule (e.g., an antibody), its rotation slows, and the emitted light remains polarized. In a competitive immunoassay format, the amount of phosphorylated substrate produced by the kinase competes with the fluorescent tracer for antibody binding, leading to a change in polarization.[12][13]

For the initial evaluation of a novel compound like 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole, a luminescence-based ATP depletion assay offers an excellent balance of simplicity, sensitivity, and universality.

Critical Parameters for Assay Integrity

To ensure data is meaningful and comparable, several experimental variables must be carefully controlled.

-

ATP Concentration: The concentration of ATP is arguably the most critical variable.[15] Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[1][16] If the assay is run at an artificially high ATP concentration, the inhibitor will appear less potent (i.e., the IC50 will be higher) because it has to outcompete more ATP. For generating comparable and physiologically relevant data, it is best practice to run kinase inhibition assays with an ATP concentration that is at or near the Michaelis constant (Km) of the specific kinase being tested.[17]

-

Enzyme Linearity: All enzymatic assays must be conducted under initial velocity conditions, where the rate of product formation is linear over time.[15] This typically means ensuring that less than 10-20% of the substrate (in this case, ATP) is consumed during the reaction. Running the assay in the linear range ensures that the measured inhibition is a true reflection of the compound's effect on the enzyme's catalytic rate and not an artifact of substrate depletion.

-

Essential Controls: Every assay plate must include a set of controls to validate the results.[15]

-

Negative Control (0% Inhibition): Contains the kinase, substrate, and ATP, but only the vehicle (e.g., DMSO) without the inhibitor. This represents the maximum enzyme activity.

-

Positive Control (100% Inhibition): Contains substrate and ATP but no kinase. This represents the baseline signal in the absence of any enzymatic activity.

-

Compound Controls: It is also wise to test the compound in the absence of the enzyme to check for any interference with the assay detection chemistry.

-

Part 2: Experimental Workflow & Protocols

This section provides detailed protocols for assessing the kinase inhibitory activity of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. The target kinase should be chosen based on the research hypothesis (e.g., a kinase known to be involved in a specific disease pathway).

Workflow for Novel Compound Kinase Profiling

Caption: Workflow for kinase inhibitor characterization.

Protocol 1: Primary IC50 Determination using a Luminescence-Based Assay

This protocol is designed to determine the concentration at which 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole inhibits 50% of the kinase activity (IC50).

Materials:

-

Purified kinase of interest

-

Kinase substrate (peptide or protein)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Adenosine 5'-triphosphate (ATP)

-

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole dissolved in 100% DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole in 100% DMSO.

-

Create a 10-point, 3-fold serial dilution series in a separate 96-well plate using 100% DMSO. This will be your compound source plate. For example, starting from 1 mM down to ~50 nM.

-

-

Reaction Setup (Final Assay Volume: 25 µL):

-

Add 12.5 µL of 2x Kinase/Substrate Master Mix to all wells. This mix contains the kinase and substrate at 2x their final desired concentration in kinase reaction buffer.

-

Transfer 0.5 µL of the compound dilutions from the source plate to the assay plate. For controls, add 0.5 µL of 100% DMSO (0% inhibition) or kinase buffer (100% inhibition, no enzyme). This results in a final DMSO concentration of 2% across all wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

-

-

Initiating the Kinase Reaction:

-

Prepare a 2x ATP solution in kinase reaction buffer. The concentration should be 2x the desired final Km value for the kinase.

-

Add 12.5 µL of the 2x ATP solution to all wells to start the reaction.

-

Incubate the plate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).

-

-

Detection:

-

Allow the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.

-

Mix on a plate shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

Protocol 2: Determining ATP-Competition Mechanism

This protocol is performed if the compound shows significant inhibition in the primary assay. The goal is to determine if the compound competes with ATP for the kinase's active site.

Procedure:

-

Follow the steps outlined in Protocol 1 .

-

However, set up three separate experiments, each with a different final ATP concentration:

-

Experiment A: ATP at the Km concentration.

-

Experiment B: ATP at 5x Km concentration.

-

Experiment C: ATP at 10x Km concentration.

-

-

Generate a full 10-point dose-response curve for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole in each experiment.

-

Calculate the IC50 value for each ATP concentration.

Part 3: Data Analysis and Interpretation

Calculating Percent Inhibition and IC50

Raw data from the luminometer (Relative Light Units, RLU) must be converted to Percent Inhibition.

-

Calculate Percent Inhibition: % Inhibition = 100 * (RLU_High_Control - RLU_Sample) / (RLU_High_Control - RLU_Low_Control)

-

RLU_High_Control: Signal from the DMSO-only wells (0% inhibition).

-

RLU_Low_Control: Signal from the no-enzyme wells (100% inhibition).

-

RLU_Sample: Signal from the wells containing the test compound.

-

-

Determine IC50:

-

Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

-

Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. The software will calculate the IC50, which is the concentration of the inhibitor that produces 50% inhibition.[17][18] A low IC50 value indicates higher potency.[19]

-

Principle of Luminescence-Based Kinase Assay

Caption: Principle of the ATP-depletion luminescence assay.

Interpreting Mechanism of Action Data

The relationship between the IC50 value and the ATP concentration reveals the mechanism of inhibition.

-

ATP-Competitive Inhibitors: For an inhibitor that competes with ATP, its apparent potency will decrease as the ATP concentration increases. This is observed as a rightward shift in the dose-response curve and a corresponding increase in the calculated IC50 value.[20]

-

Non-ATP-Competitive Inhibitors: If the inhibitor binds to a site other than the ATP pocket (an allosteric site), its IC50 value will remain largely unchanged regardless of the ATP concentration.[21][22]

Table 1: Hypothetical Data Summary for Kinase Inhibition Studies

| Kinase Target | Assay Condition | IC50 of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole (µM) | Inferred Mechanism of Action |

| Kinase X | ATP = Km (10 µM) | 1.2 ± 0.2 | - |

| Kinase X | ATP = 5x Km (50 µM) | 5.8 ± 0.5 | ATP-Competitive |

| Kinase X | ATP = 10x Km (100 µM) | 11.5 ± 1.1 | ATP-Competitive |

| Kinase Y | ATP = Km (25 µM) | > 50 | Not an inhibitor of Kinase Y |

| Kinase Z | ATP = Km (50 µM) | 2.5 ± 0.3 | - |

| Kinase Z | ATP = 10x Km (500 µM) | 2.7 ± 0.4 | Non-ATP-Competitive |

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial characterization of a novel compound, 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole, as a potential kinase inhibitor. By following a systematic approach that includes careful assay selection, optimization of critical parameters, and logical data interpretation, researchers can confidently determine a compound's inhibitory potency (IC50) and its primary mechanism of action relative to ATP. This workflow is universally applicable and forms the essential first step in the long and complex journey of kinase inhibitor drug discovery.

References

- Massive Bio. (2026, January 19). Protein Kinase Inhibitor.

- IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.

- National Institutes of Health. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC.

- National Institutes of Health. (2025, October 30). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC.

- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.

- National Institutes of Health. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.

- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.

- Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.

- Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.

- Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.

- PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors.

- Springer Nature. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.

- National Institutes of Health. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.

- National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC.

- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.

- Biochemical Society Transactions. (2020, May 26). Inhibitors in AKTion: ATP-competitive vs allosteric.

- Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit.

- BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits.

- AACR Journals. (2017, July 1). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research.

- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

- Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?.

Sources

- 1. massivebio.com [massivebio.com]

- 2. reactionbiology.com [reactionbiology.com]